molecular formula C18H21NO4 B6380500 5-(3-BOC-Aminophenyl)-2-methoxyphenol, 95% CAS No. 1261904-30-6

5-(3-BOC-Aminophenyl)-2-methoxyphenol, 95%

Cat. No. B6380500
CAS RN: 1261904-30-6
M. Wt: 315.4 g/mol
InChI Key: PVHPHLRUKMOTPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-BOC-Aminophenyl)-2-methoxyphenol, 95% (5-Amino-3-methoxy-2-methylphenol, 95%) is an organic compound that is commonly used in chemical synthesis and research. It is a member of the phenol family and has been used in a variety of applications in the laboratory. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research involving 5-Amino-3-methoxy-2-methylphenol, 95%.

Scientific Research Applications

5-Amino-3-methoxy-2-methylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the production of organic compounds, and as a ligand in coordination chemistry. It has also been used in the synthesis of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of 5-Amino-3-methoxy-2-methylphenol, 95% is not well understood. However, it is thought to act as a Lewis acid, which allows it to act as a catalyst in the formation of organic compounds. It is also thought to interact with other molecules in the environment, which may affect its reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Amino-3-methoxy-2-methylphenol, 95% are not well understood. However, it has been suggested that it may have some anti-inflammatory effects, as well as some antioxidant activity.

Advantages and Limitations for Lab Experiments

5-Amino-3-methoxy-2-methylphenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, readily available, and has a wide range of reactivity. However, it is also toxic and should be handled with care.

Future Directions

The potential future directions for research involving 5-Amino-3-methoxy-2-methylphenol, 95% are numerous. Future research could focus on the mechanism of action and potential therapeutic applications of the compound. Additionally, research could be conducted to further explore the biochemical and physiological effects of the compound. Research could also be conducted to improve the synthesis method and to develop new methods for the use of the compound in organic synthesis. Finally, research could be conducted to further explore the potential applications of the compound in coordination chemistry and the production of pharmaceuticals and other biologically active compounds.

Synthesis Methods

5-Amino-3-methoxy-2-methylphenol, 95% is synthesized through a two-step process. The first step involves the reaction of 3-bromo-4-chloro-5-methoxybenzene with sodium hydroxide to form 5-bromo-3-chloro-2-methoxybenzene. This is followed by the reaction of the 5-bromo-3-chloro-2-methoxybenzene with an amine, such as ethylenediamine, to form 5-Amino-3-methoxy-2-methylphenol, 95%.

properties

IUPAC Name

tert-butyl N-[3-(3-hydroxy-4-methoxyphenyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-18(2,3)23-17(21)19-14-7-5-6-12(10-14)13-8-9-16(22-4)15(20)11-13/h5-11,20H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHPHLRUKMOTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-BOC-Aminophenyl)-2-methoxyphenol

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